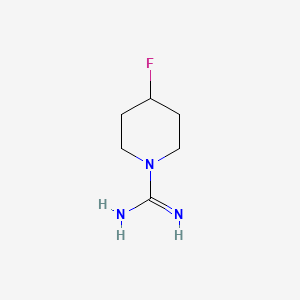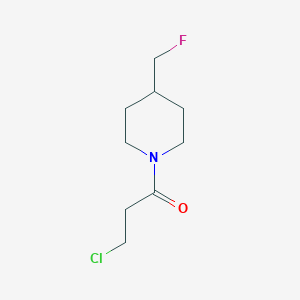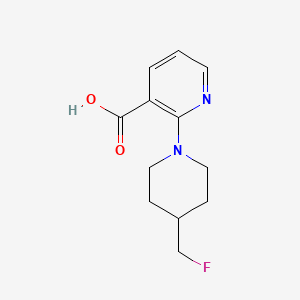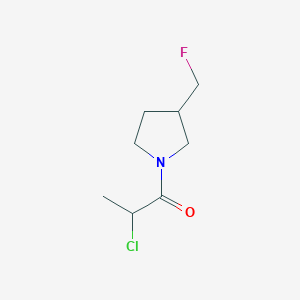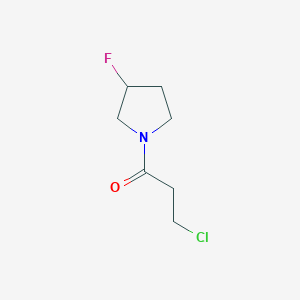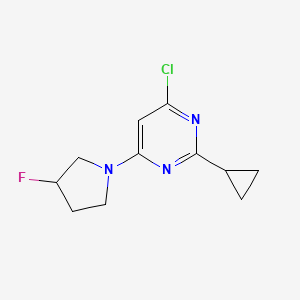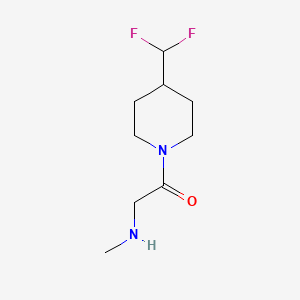
1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, or 1-(4-DMPME) is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound with a difluoromethyl group, a piperidine ring, and an aminoethyl group. The compound is a versatile tool for scientists, as it can be used in a variety of experiments, including biochemical and physiological studies. It has also been used in drug development, as a potential lead compound for the design of new drugs.
Applications De Recherche Scientifique
Chemical Interactions and Mechanisms
The study of piperidine and its interactions offers insight into the nucleophilic aromatic substitution of the nitro-group. In particular, reactions involving piperidine with trinitrobenzene or dinitrobenzene in benzene yield dinitro-1-piperidinobenzene or nitro-1-piperidinobenzene, respectively, showcasing the molecule's potential in facilitating specific chemical transformations. This process, devoid of base or acid catalysis, suggests an addition–elimination mechanism with rapid expulsion of the nitro-group, underlining the compound's utility in chemical synthesis and modification techniques (Pietra & Vitali, 1972).
Pharmacophoric Applications
Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, are highlighted for their importance in pharmacophoric groups, particularly in antipsychotic agents. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors. This emphasizes the structural contributions of such compounds to the development of drugs targeting psychiatric disorders, demonstrating their role in improving selectivity and potency at these receptors (Sikazwe et al., 2009).
DNA Interaction and Radioprotection
The binding properties of Hoechst 33258 and its analogues to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences provide a foundation for their use in fluorescent DNA staining and as a model system for DNA sequence recognition. This application extends to radioprotectors and topoisomerase inhibitors, signifying the compound's utility in both diagnostic and therapeutic contexts in medicine and research (Issar & Kakkar, 2013).
Cytochrome P450 Inhibition
The selective inhibition of cytochrome P450 isoforms in human liver microsomes by specific chemical inhibitors, including those related to piperidine derivatives, is crucial for understanding drug metabolism and potential drug–drug interactions. Such inhibitors facilitate the phenotyping of drugs by elucidating the involvement of specific CYP isoforms, thereby aiding in the prediction and management of adverse drug interactions. This application underscores the compound's relevance in pharmacokinetics and drug development processes (Khojasteh et al., 2011).
Antimicrobial and Antituberculosis Activity
Piperazine and its analogues have been identified for their antimicrobial activities, particularly against Mycobacterium tuberculosis. The structural framework of piperazine is crucial in developing potent anti-mycobacterial agents, with reported molecules displaying significant activity against both drug-susceptible and drug-resistant strains of tuberculosis. This highlights the molecule's potential in addressing global health challenges related to infectious diseases (Girase et al., 2020).
Propriétés
IUPAC Name |
1-[4-(difluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-12-6-8(14)13-4-2-7(3-5-13)9(10)11/h7,9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZCXMOUWOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
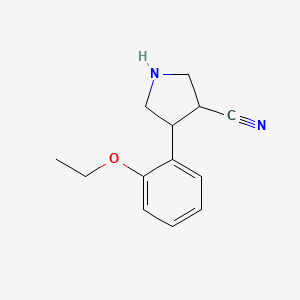
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
